molecular formula C9H9NO3 B2618093 alpha-Oxopyridine-2-propanoic acid methyl ester CAS No. 94832-92-5

alpha-Oxopyridine-2-propanoic acid methyl ester

Cat. No. B2618093
CAS RN: 94832-92-5
M. Wt: 179.175
InChI Key: GUYRUKAOOXUUFV-UHFFFAOYSA-N
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Description

Alpha-Oxopyridine-2-propanoic acid methyl ester is a chemical compound with the molecular formula C9H9NO3 . It contains a total of 22 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of esters like alpha-Oxopyridine-2-propanoic acid methyl ester can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of alpha-Oxopyridine-2-propanoic acid methyl ester can be analyzed using its molecular formula, C9H9NO3 . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

Esters undergo a variety of chemical reactions. For instance, they can be formed through acid-catalyzed esterification and transesterification, base-catalyzed transesterification, and reactions with diazomethane and related reagents .


Physical And Chemical Properties Analysis

Esters, including alpha-Oxopyridine-2-propanoic acid methyl ester, are derived from carboxylic acids. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group .

Mechanism of Action

The mechanism of action for the formation of esters like alpha-Oxopyridine-2-propanoic acid methyl ester involves several steps. For example, in the case of diazomethane, the first step is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an SN2 reaction with protonated diazomethane to produce the methyl ester .

properties

IUPAC Name

methyl 2-oxo-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)8(11)6-7-4-2-3-5-10-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYRUKAOOXUUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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